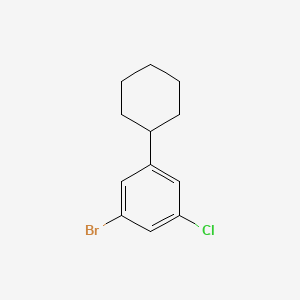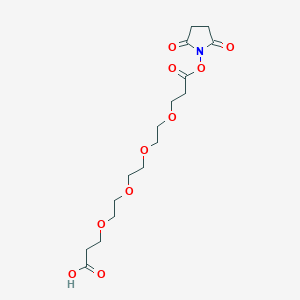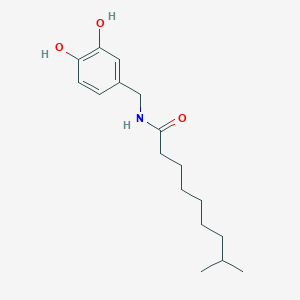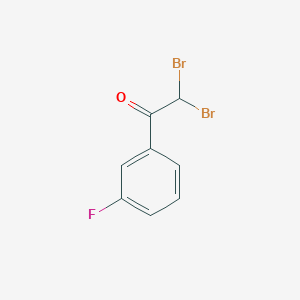
1-Bromo-3-chloro-5-cyclohexylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-cyclohexylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with bromine, chlorine, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-cyclohexylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of cyclohexylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron (Fe) or aluminum chloride (AlCl3), to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-cyclohexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of cyclohexylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of cyclohexylbenzene derivatives with different functional groups.
Oxidation: Formation of cyclohexylphenol or cyclohexylquinone.
Reduction: Formation of cyclohexylbenzene.
Scientific Research Applications
1-Bromo-3-chloro-5-cyclohexylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-cyclohexylbenzene involves its interaction with molecular targets through its halogen atoms and cyclohexyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in drug development or material synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure with a fluorine atom instead of a cyclohexyl group.
1-Bromo-3-chloro-5-methylbenzene: Contains a methyl group instead of a cyclohexyl group.
1-Bromo-3-chloro-5-ethylbenzene: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
1-Bromo-3-chloro-5-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and interactions.
Properties
Molecular Formula |
C12H14BrCl |
|---|---|
Molecular Weight |
273.59 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-cyclohexylbenzene |
InChI |
InChI=1S/C12H14BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
DAVPFVVGESFBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)






![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)


![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)

